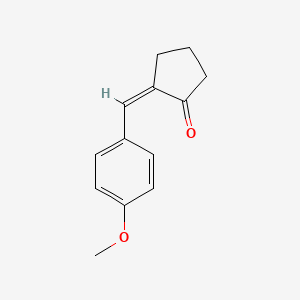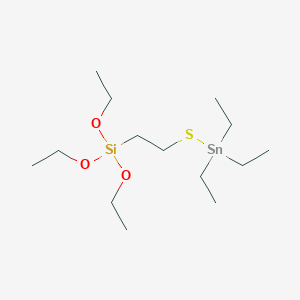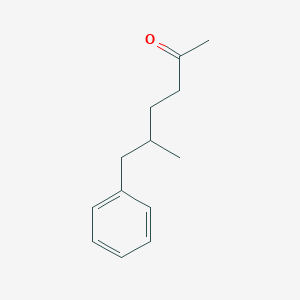
2-Hexanone, 5-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 5-methyl-6-phenyl- is an organic compound belonging to the ketone family It is characterized by a six-carbon chain with a methyl group at the fifth position and a phenyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanone, 5-methyl-6-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Friedel-Crafts acylation of benzene with 5-methyl-2-hexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{COCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{COCH}_3 ]
Industrial Production Methods: Industrial production of 2-Hexanone, 5-methyl-6-phenyl- may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: 2-Hexanone, 5-methyl-6-phenyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this ketone can yield secondary alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2-Hexanone, 5-methyl-6-phenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hexanone, 5-methyl-6-phenyl- involves its interaction with specific molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The phenyl group can also engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
2-Hexanone: Lacks the phenyl group, making it less complex and with different reactivity.
5-Methyl-2-hexanone: Similar structure but without the phenyl group, affecting its chemical properties.
Acetophenone: Contains a phenyl group but has a different carbon chain length and structure.
Uniqueness: 2-Hexanone, 5-methyl-6-phenyl- is unique due to the presence of both a methyl and a phenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns not observed in simpler ketones or those lacking these substituents.
Propriétés
Numéro CAS |
57918-99-7 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
5-methyl-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
Clé InChI |
CWUGQOQIHCHWLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
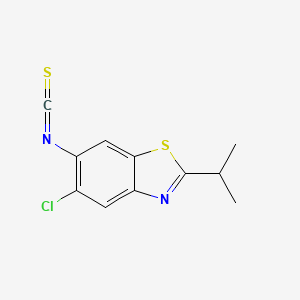
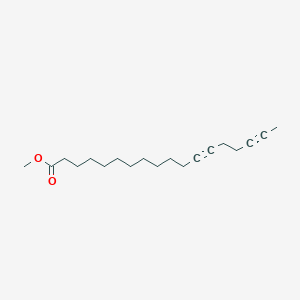
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
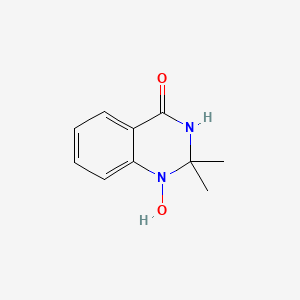


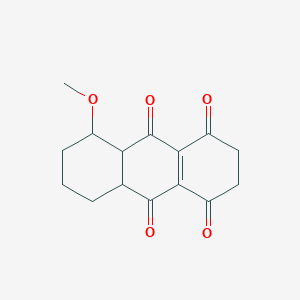

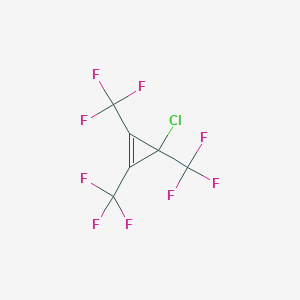
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
